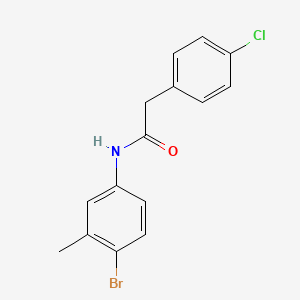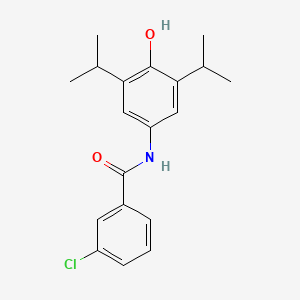
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of biochemical and physiological effects.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide administration lead to a variety of biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced seizure activity, reduced anxiety-like behavior, and potential anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise control over the levels of GABA in the brain and reduces the potential for off-target effects. However, one limitation is the potential for toxicity at high doses, which must be carefully monitored in experimental settings.
Direcciones Futuras
For research on N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further investigation into its potential therapeutic applications in neurological and psychiatric disorders, as well as the development of more selective and potent inhibitors of GABA transaminase. Additionally, research into the potential long-term effects of N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide administration is needed to fully understand its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step reaction sequence that involves the condensation of cyclopropylamine with 2-methylphenylglyoxal followed by the addition of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is effective in reducing seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential as a treatment for cocaine addiction by reducing cocaine-seeking behavior in rats.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-3-4-6-12(10)15(19(2,17)18)9-13(16)14-11-7-8-11/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQRIUAMQSDBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



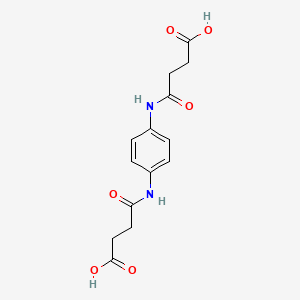
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
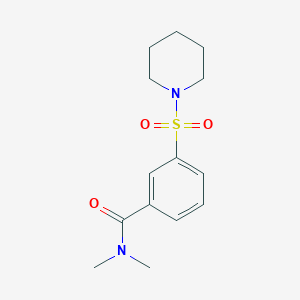
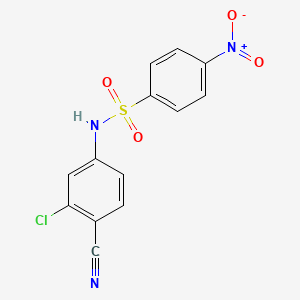
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
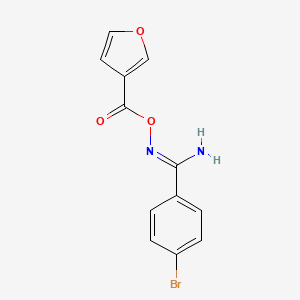

![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)

![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)
